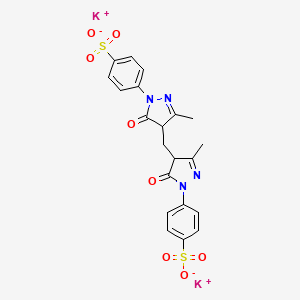
Oxonol Yellow K
描述
Oxonol Yellow K, also known as 4,4’-Methylidynebis [1-(4-sulfophenyl)-3-methyl-5-pyrazolone] Dipotassium Salt, is a chemical compound with the molecular formula C21H16K2N4O8S2 and a molecular weight of 594.70 g/mol . It appears as a light yellow to orange powder or crystal and is primarily used as a dye in various scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxonol Yellow K involves the reaction of 4-sulfophenylhydrazine with acetoacetic ester to form 4-sulfophenyl-3-methyl-5-pyrazolone. This intermediate is then reacted with formaldehyde to produce the final compound, 4,4’-Methylidynebis [1-(4-sulfophenyl)-3-methyl-5-pyrazolone] Dipotassium Salt .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization and dried to obtain the desired powder form .
化学反应分析
Types of Reactions
Oxonol Yellow K undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, although this reaction is less common.
Substitution: The sulfonate groups in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can produce various substituted pyrazolone derivatives .
科学研究应用
Oxonol Yellow K has a wide range of applications in scientific research, including:
作用机制
Oxonol Yellow K functions as a voltage-sensitive dye, which means it can respond to changes in membrane potential. It is particularly effective in activating large-conductance calcium-activated potassium channels (BK channels). The dye binds to the β1 and β4 subunits of these channels, leading to their activation and subsequent changes in cellular excitability . This mechanism is crucial for its use in various biological assays and research applications.
相似化合物的比较
Similar Compounds
Oxonol VI: Another voltage-sensitive dye with similar applications but different spectral properties.
DiBAC4(3): A widely used oxonol dye for measuring membrane potential changes in cells.
DiSBAC2(3): Similar to DiBAC4(3) but with different substituents, affecting its binding and spectral characteristics.
Uniqueness of Oxonol Yellow K
This compound is unique due to its specific binding affinity for the β1 and β4 subunits of BK channels, which makes it particularly useful for studies involving these channels. Its distinct spectral properties also make it suitable for various analytical techniques where other oxonol dyes may not be as effective .
属性
IUPAC Name |
dipotassium;4-[3-methyl-4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]methyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O8S2.2K/c1-12-18(20(26)24(22-12)14-3-7-16(8-4-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-5-9-17(10-6-15)35(31,32)33;;/h3-10,18-19H,11H2,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSOUAYCZWVZIJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1CC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)C4=CC=C(C=C4)S(=O)(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18K2N4O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1482141.png)

![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482143.png)
![7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482144.png)
![1-(prop-2-yn-1-yl)-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482146.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482148.png)
![(1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482149.png)
![5-(Piperidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482153.png)
![7-(chloromethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482156.png)
![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482157.png)
![1-(prop-2-yn-1-yl)-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482158.png)
![1,6-dimethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482159.png)
![7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482161.png)
![(1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482163.png)
